molecular formula C21H28N4O4S B402790 8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 331675-52-6

8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B402790
M. Wt: 432.5g/mol
InChI Key: SBLIAQCSNVNLJH-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-phenoxypropyl acrylate” is a low viscosity aromatic monoacrylate oligomer that is used to produce fast curing, strong and flexible cured films . It’s typically used in sample preparation and as a viscosity modifier .


Synthesis Analysis

This compound is a monomer that can be polymerized to form polymers . It has been shown to have fluorescence properties, which are useful for the analysis of plasma samples or fatty acid mixtures by fluorescence analysis . The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-3-phenoxypropyl acrylate” is C12H14O4 and its molecular weight is 222.24 g/mol .


Chemical Reactions Analysis

The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers . It also reacts with cationic surfactants in low energy environments, such as those found in plasma, leading to polymerization and crosslinking reactions .


Physical And Chemical Properties Analysis

The physical state of “2-Hydroxy-3-phenoxypropyl acrylate” is liquid . It has a density of 1.16 g/cm3 at 25° C . The optical and dispersion parameters such as refractive index, extinction coefficient, steepness parameter, single-oscillator energy and dispersion energy of blend polymer were determined in the visible range as a function of wavelength .

Safety And Hazards

This compound is classified as a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

Dynamic covalent bonds endow polymer networks with advanced functions such as self-healability, recyclability, malleability and shape memory . This unique class of material is an ideal candidate for 3D printing of structural and fast acting functional devices in soft robotics, biomedicine and electronics .

properties

IUPAC Name

8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLIAQCSNVNLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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